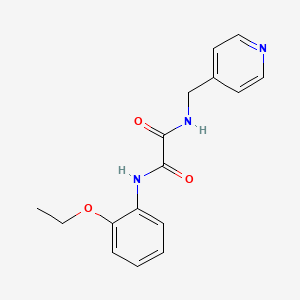![molecular formula C11H14N2O4S B5133267 methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)
methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MDTA" and is known for its unique properties that make it a valuable tool for researchers in various fields.
作用機序
MDTA works by inhibiting the activity of certain enzymes in the body, such as proteases and esterases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
MDTA has been shown to have a variety of biochemical and physiological effects on cells and tissues. For example, MDTA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. MDTA has also been shown to modulate the activity of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
MDTA has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, MDTA also has some limitations, including its relatively high cost and the need for specialized equipment to handle the compound safely.
将来の方向性
There are several potential future directions for research involving MDTA. One area of interest is the development of new fluorescent probes and imaging agents based on MDTA. Additionally, researchers are exploring the potential use of MDTA as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. Finally, there is ongoing research into the mechanism of action of MDTA and its effects on cellular processes, which could lead to new insights into the fundamental biology of cells and tissues.
In conclusion, MDTA is a valuable tool for scientific research with a wide range of potential applications. Its unique properties make it a valuable building block for the synthesis of complex molecules, and its effects on cellular processes make it a potential candidate for the development of new therapeutic agents. Ongoing research into the mechanism of action of MDTA and its effects on cells and tissues will continue to shed light on its potential applications in the future.
合成法
The synthesis of MDTA involves several steps, including the reaction of 2-acetylthiophene with ethyl chloroformate, followed by the reaction with methylamine. The resulting product is then treated with acetic anhydride to yield MDTA. This synthesis method has been optimized over the years to increase yield and purity.
科学的研究の応用
MDTA has been used extensively in scientific research for various applications. One of the most common uses of MDTA is in the synthesis of fluorescent dyes and probes for imaging studies. MDTA is also used as a building block for the synthesis of other complex molecules.
特性
IUPAC Name |
methyl 3-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)16)13-7(14)4-8(15)17-3/h4H2,1-3H3,(H2,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGSIZDGZXVKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)
![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)
![1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)

![N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
![1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5133249.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)
![3-benzyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B5133272.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5133282.png)

